molecular formula C10H11N3OS B13684553 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13684553
M. Wt: 221.28 g/mol
InChI Key: KTSKBKZMLOXFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the methoxy-methylphenyl group, resulting in different chemical properties and biological activities.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the methoxy-methylphenyl group, leading to variations in reactivity and applications.

Uniqueness: 2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the methoxy-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 232.29 g/mol
  • CAS Number : Not explicitly mentioned in the sources but closely related compounds are referenced.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various thiadiazole derivatives and tested their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound 2g from this series showed an IC50 of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells, indicating potent anti-proliferative effects with minimal toxicity in Daphnia magna tests .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Toxicity (Daphnia)
2gLoVo2.44Low
2gMCF-723.29Low

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. Compounds with the 2-amino-1,3,4-thiadiazole moiety have shown higher antimicrobial activity compared to standard drugs. For example, derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A notable compound exhibited a minimum inhibitory concentration (MIC) of 32.6 µg/mL against certain fungal strains .

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus25
Compound BE. coli30
Compound CA. niger32.6

The proposed mechanisms for the biological activities of thiadiazole derivatives include:

  • Induction of Apoptosis : Studies indicate that these compounds can increase the proportion of apoptotic cells significantly in treated cancer cell lines.
  • Inhibition of Cell Proliferation : The compounds affect the viability of cancer cells more effectively at higher concentrations over extended exposure times.
  • Antimicrobial Mechanisms : The action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Thiadiazole Derivatives in Cancer Therapy : A comprehensive review highlighted various thiadiazole derivatives that have shown promise in vitro and in vivo across different cancer models. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the efficacy of thiadiazole derivatives against antibiotic-resistant strains of bacteria, demonstrating their potential as alternative therapeutic agents in treating infections caused by resistant pathogens .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-(3-methoxy-4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS/c1-6-3-4-7(5-8(6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

KTSKBKZMLOXFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.